Ethyl 2-{[(3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a thiophene ring substituted with an ethyl ester, a phenyl group, and an oxazole amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the phenyl group through a Friedel-Crafts acylation. The oxazole ring can be synthesized separately and then attached to the thiophene ring via amide bond formation. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice would be optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
ETHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The oxazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both the thiophene and oxazole rings, which confer distinct chemical and biological properties. The ethyl ester group also enhances its solubility and potential for further chemical modifications.
Properties
Molecular Formula |
C18H16N2O4S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H16N2O4S/c1-3-23-18(22)15-13(12-7-5-4-6-8-12)10-25-17(15)19-16(21)14-9-11(2)20-24-14/h4-10H,3H2,1-2H3,(H,19,21) |
InChI Key |
ZLBLCZSAXKLABO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=NO3)C |
Origin of Product |
United States |
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